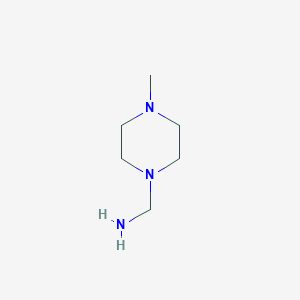
(4-Methylpiperazin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperazin-1-yl)methanamine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)methanamine typically involves the reaction of piperazine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperazine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Piperazine is first reacted with formaldehyde to form a hydroxymethyl intermediate, which is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylpiperazin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Methylpiperazin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Methylpiperazin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylpiperazin-1-yl)phenylmethanamine
- (4-Methylpiperazin-1-yl)pyridin-3-ylmethanamine
- 1-(3-(4-Methylpiperazin-1-yl)phenyl)methanamine
Uniqueness
(4-Methylpiperazin-1-yl)methanamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propiedades
Fórmula molecular |
C6H15N3 |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)methanamine |
InChI |
InChI=1S/C6H15N3/c1-8-2-4-9(6-7)5-3-8/h2-7H2,1H3 |
Clave InChI |
LHUWZQOYXSIAFH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
